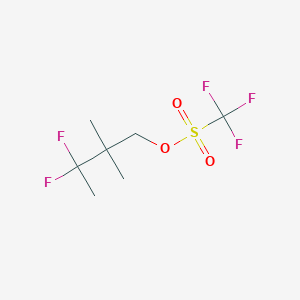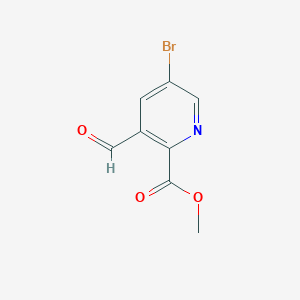
Methyl 5-bromo-3-formylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-bromo-3-formylpicolinate” is a chemical compound with the CAS Number: 1360918-70-2 . It has a molecular weight of 244.04 and its IUPAC name is methyl 5-bromo-3-formylpicolinate . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The Inchi Code for “Methyl 5-bromo-3-formylpicolinate” is 1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-3-formylpicolinate” are not available, brominated compounds like this one are often used in various chemical reactions due to the reactivity of the bromine atom .Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-formylpicolinate” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Antimicrobial and Anti-inflammatory Activities : The synthesis and application of related compounds, such as those derived from 5-bromo-2-formamido-3-methylbenzenethiol, have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, and pathogenic fungi. Some of these compounds also exhibited anti-inflammatory activity, indicating potential therapeutic applications in infectious diseases and inflammation control (Al-Abdullah et al., 2014).
Photochromic Properties : Studies on similar bromo-substituted compounds have explored their photochromic properties. For instance, the Duff formylation of 5-bromo-8-hydroxyquinoline led to derivatives with significant photochromic behavior, which is important in materials science for applications like smart windows and optical data storage (Voloshin et al., 2008).
Synthesis of Amino Acid Derivatives : Derivatives of similar compounds, such as Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, have been used in the synthesis of homochiral amino acid derivatives, which are valuable in pharmaceutical research for the development of novel drugs and treatment methods (Kollár & Sándor, 1993).
Cancer Research : Compounds with structural similarities have been studied for their role in cancer research, particularly in the context of mutagenicity and cytostatics. For example, studies on 5-formyluracil, a base formed by oxidation of the thymine methyl group, have shed light on the mutagenic processes in DNA, which is crucial for understanding cancer development and potential treatments (Privat & Sowers, 1996).
Antioxidant Activity : Research on naturally occurring bromophenols, which are structurally related, has revealed their potent antioxidant activities. These studies suggest that such compounds could be beneficial in preventing oxidative deterioration in food and possibly in therapeutic applications (Li et al., 2011).
Synthesis of Pharmaceutical and Agrochemical Products : The synthesis of bromo-substituted picolinate esters, closely related to Methyl 5-bromo-3-formylpicolinate, demonstrates their utility as building blocks for biologically active compounds used in pharmaceuticals and agrochemicals (Verdelet et al., 2011).
Safety And Hazards
“Methyl 5-bromo-3-formylpicolinate” is associated with certain hazards. It has been assigned the signal word ‘Warning’ and is associated with Hazard Statement H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 5-bromo-3-formylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFJUOYJZAKVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-formylpicolinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

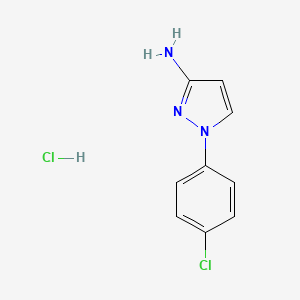
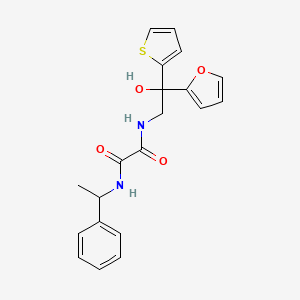
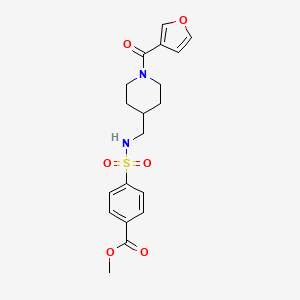
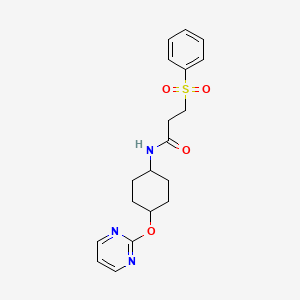
![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)
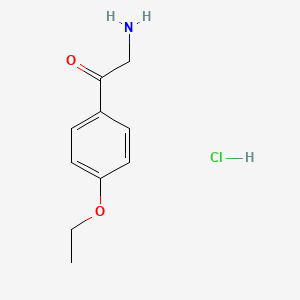
![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)
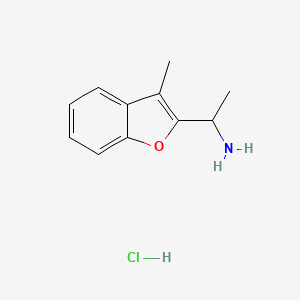
![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)
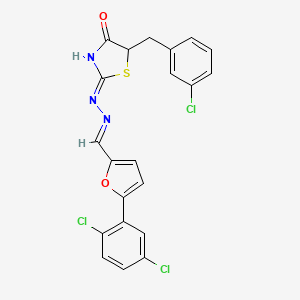
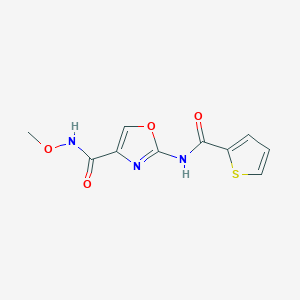
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)
![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)
